N-(4-methoxyphenyl)-2,4-dimethylbenzamide
Description
Overview of Benzamide (B126) Derivatives in Chemical Science and Biological Inquiry
Benzamide and its derivatives represent a cornerstone class of compounds with significant versatility and a wide spectrum of applications. Structurally characterized by a carboxamide attached to a benzene (B151609) ring, this scaffold is a privileged motif in medicinal chemistry and materials science. The amide bond is a stable and common functional group found in numerous biologically active molecules, capable of forming hydrogen bonds with target enzymes and receptors. chemicalbook.comnih.gov
In the pharmaceutical domain, substituted benzamides are integral to a vast array of therapeutic agents. They are found in antipsychotics (e.g., amisulpride), antiemetics, and have been developed as potent enzyme inhibitors targeting histone deacetylases (HDACs) for cancer therapy, acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer's disease, and Leucine-rich repeat kinase 2 (LRRK2) for Parkinson's disease. nih.gov Beyond medicine, benzamide derivatives are crucial as intermediates in the synthesis of dyes and plastics and are increasingly studied in agriculture as active components in fungicides and herbicides. nih.govnih.gov Their prevalence underscores the chemical robustness and synthetic accessibility of the benzamide core, which allows for extensive structural modifications to fine-tune biological and physical properties. niscair.res.in
Rationale for Comprehensive Academic Investigation of N-(4-methoxyphenyl)-2,4-dimethylbenzamide
A comprehensive investigation into this compound is warranted by the distinct chemical features of its constituent parts and the general lack of specific research on this particular combination. The rationale for its study can be deconstructed by analyzing its two primary moieties: the N-(4-methoxyphenyl) group and the 2,4-dimethylbenzoyl group.
The N-(4-methoxyphenyl) group (also known as the p-anisidine (B42471) moiety) is a common feature in bioactive molecules. The methoxy (B1213986) group is prevalent in many natural products and approved drugs, where it is known to influence ligand-target binding, improve physicochemical characteristics, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.netnih.gov For instance, studies on N-(4-methoxyphenyl)pentanamide, a simplified analog of the anthelmintic drug albendazole, demonstrated significant antiparasitic activity with reduced cytotoxicity compared to the parent compound, highlighting the favorable contribution of this moiety. nih.gov
The 2,4-dimethylbenzoyl group provides a specific substitution pattern on the phenyl ring that warrants investigation. The position and nature of substituents on the benzamide ring are critical determinants of a compound's biological activity. Structure-activity relationship (SAR) studies on other benzamide series have shown that methyl groups can modulate potency and selectivity by influencing the molecule's conformation and interaction with target binding sites. nih.gov While data on the 2,4-dimethyl pattern is less common than other substitutions, its study is essential for building a complete understanding of benzamide SAR.
Therefore, the synthesis and characterization of this compound represent a logical exploration into a novel area of chemical space. It combines a known bio-functional amine with a less-explored benzoyl chloride, providing an opportunity to discover unique pharmacological or material properties. The absence of dedicated research on this compound presents a clear gap in the scientific literature, making it a prime candidate for academic inquiry.
Historical Development and Evolution of Research on Substituted Benzamides
The scientific journey of substituted benzamides began in the mid-20th century, primarily within the field of pharmacology. Early research led to the discovery of compounds like sulpiride, which was identified as having selective dopamine (B1211576) D2 receptor antagonist properties. This finding established the benzamide scaffold as a key pharmacophore for antipsychotic drug development. researchgate.net
Throughout the late 20th century, research expanded from psychiatry to other therapeutic areas. The development of prokinetic agents like metoclopramide (B1676508) demonstrated the scaffold's utility in gastroenterology. The evolution of synthesis techniques, including solvent-free microwave-assisted methods, has made the creation of large libraries of benzamide derivatives more efficient. niscair.res.in This has allowed for high-throughput screening and the discovery of benzamides with a much broader range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net More recently, research has focused on creating highly specific and multi-targeted benzamide derivatives, moving from broad-acting drugs to precision therapeutics.
Current Gaps and Future Trajectories in Benzamide Compound Research
Despite extensive research, significant gaps remain in the understanding and application of benzamide compounds. A primary challenge is achieving target specificity to minimize off-target effects. Many current benzamide-based drugs interact with multiple receptors, which can lead to undesirable side effects. Future research will focus on designing derivatives with higher selectivity for their intended biological targets.
Another major trajectory is the development of multi-target ligands, where a single benzamide-based molecule is designed to interact with multiple targets involved in a specific disease pathway, a promising strategy for complex conditions like cancer and neurodegenerative diseases. nih.gov Furthermore, there is a growing emphasis on "green chemistry" in the synthesis of benzamides. The development of sustainable and efficient synthetic protocols, such as using biocatalysts or greener solvent systems, is a key area of future investigation to reduce the environmental impact of chemical manufacturing. researchgate.net The exploration of novel substitution patterns, such as that found in this compound, represents a crucial part of filling the existing gaps in chemical space and potentially unlocking new therapeutic or industrial applications.
Data Tables
As there is no specific published data for this compound, the following tables present illustrative data from related substituted benzamide derivatives to demonstrate the type of research findings common in this field.
Table 1: Illustrative Antifungal Activity of Selected Benzamide Derivatives
This table shows the inhibitory activity of various synthesized benzamide compounds against different fungal strains, demonstrating how structural modifications influence biological effect. The data is adapted from studies on novel benzamides.
| Compound ID | Substituent (R) on Benzamide Ring | Fungus: Botrytis cinerea (% Inhibition at 50 mg/L) | Fungus: Sclerotinia sclerotiorum (% Inhibition at 50 mg/L) | Reference |
| 7d | 2-Cl, 5-(1,2,4-oxadiazolyl) | 66.7 | 80.8 | chemicalbook.comnih.gov |
| 7e | 2-Cl, 5-(1,2,4-oxadiazolyl) | 63.1 | - | chemicalbook.comnih.gov |
| 7h | 2-F, 5-(1,2,4-oxadiazolyl) | 90.5 | 80.8 | chemicalbook.comnih.gov |
Table 2: Illustrative Anti-proliferative Activity of N-Substituted Benzamide Derivatives
This table presents the half-maximal inhibitory concentration (IC₅₀) values for benzamide derivatives against various human cancer cell lines, showcasing their potential as antitumor agents. Data is based on research into derivatives of the HDAC inhibitor Entinostat (MS-275).
| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Reference |
| MS-275 (Control) | MCF-7 (Breast) | 2.15 | nih.gov |
| Derivative 13h | MCF-7 (Breast) | 1.89 | nih.gov |
| MS-275 (Control) | A549 (Lung) | 4.31 | nih.gov |
| Derivative 13k | A549 (Lung) | 3.98 | nih.gov |
Compound Names Table
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-4-9-15(12(2)10-11)16(18)17-13-5-7-14(19-3)8-6-13/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPGJWFGFPVRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359237 | |
| Record name | N-(4-methoxyphenyl)-2,4-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673443-85-1 | |
| Record name | N-(4-methoxyphenyl)-2,4-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-(4-methoxyphenyl)-2,4-dimethylbenzamide
The synthesis of this compound is most commonly achieved through the formation of an amide bond between a carboxylic acid precursor and an aniline derivative. This transformation is a cornerstone of organic synthesis, and several reliable methods have been established.
Amidation Reactions of Carboxylic Acid Precursors with Aniline Derivatives
The principal and most direct route for synthesizing this compound involves the condensation reaction between 2,4-dimethylbenzoic acid and 4-methoxyaniline (also known as p-anisidine). The direct reaction of a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". hepatochem.com
This activation is generally accomplished in one of two ways: conversion to a more reactive derivative like an acyl chloride, or in-situ activation using a coupling reagent. The acyl chloride of 2,4-dimethylbenzoic acid can be prepared using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,4-dimethylbenzoyl chloride is then reacted with 4-methoxyaniline, usually in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. globalconference.info
Alternatively, and more commonly in modern synthesis, the carboxylic acid and amine are reacted directly in the presence of a coupling reagent that facilitates dehydration.
Regioselective Synthesis Strategies for Benzamide (B126) Analogues
Regioselectivity is crucial when synthesizing more complex benzamide analogues where multiple reactive sites exist. While the synthesis of the title compound from 2,4-dimethylbenzoic acid and 4-methoxyaniline is straightforward, strategies for selective functionalization of the benzamide core are an active area of research.
For instance, transition metal-catalyzed C-H activation provides a powerful tool for regioselective functionalization. Ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with boronic acids has been demonstrated as a highly regioselective process. nih.gov Similarly, palladium-catalyzed tandem heteroannulation of o-(1-alkynyl)benzamides with iodobenzene allows for the regioselective synthesis of complex substituted N-aryl compounds. hepatochem.comacs.org These methods, while not directly applied to the synthesis of this compound itself, represent the types of advanced strategies available for creating specifically substituted analogues, where directing groups on the benzamide scaffold guide the reaction to a particular position.
Mechanistic Elucidation of this compound Synthesis Reactions
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and minimizing side products. The formation of the amide bond, particularly when mediated by coupling reagents, involves a series of well-defined steps, intermediates, and transition states.
Kinetic and Thermodynamic Considerations in Reaction Pathway Optimization
Kinetics: For amidation reactions mediated by carbodiimides like EDCI, kinetic studies using reaction calorimetry have shown that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea intermediate. nih.govluxembourg-bio.comresearchgate.net The rate of this step is pH-dependent, with studies showing a second-order reaction between the carboxylate anion and the protonated form of EDCI. acs.orgnih.gov The subsequent reaction of the O-acylisourea with the amine (or an additive like HOBt) is typically faster. Therefore, optimizing the reaction often involves adjusting the pH and concentration to favor the rapid formation of this initial active intermediate.
Thermodynamics: Amide bond formation is generally an exothermic process. acs.orgluxembourg-bio.com However, the direct condensation of a carboxylic acid and an amine to form an amide and water is a reversible reaction. acs.org The equilibrium often lies towards the unreactive carboxylate-ammonium salt. To drive the reaction to completion (i.e., optimize the yield), the equilibrium must be shifted towards the product side. Coupling reagents achieve this by converting the carboxylic acid into a highly reactive intermediate, making the forward reaction kinetically fast and effectively irreversible under the reaction conditions. In catalytic systems that operate at high temperatures, the removal of the water byproduct is a key thermodynamic consideration to drive the reaction forward. acs.org
Intermediates and Transition State Analysis in Amidation Processes
The pathway of the amidation reaction is defined by the intermediates formed.
With Carbodiimides: The first intermediate is the O-acylisourea . This species is highly electrophilic at the carbonyl carbon. It can be attacked by the amine nucleophile (4-methoxyaniline) to form a tetrahedral intermediate, which then collapses to the amide product and the corresponding urea byproduct (e.g., EDU). A common side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea , which is a dead-end for the reaction. nih.gov The inclusion of HOBt intercepts the O-acylisourea to form an HOBt active ester , which is less prone to side reactions and efficiently acylates the amine. researchgate.net
With Phosphonium/Uronium Reagents: The mechanism involves the formation of an acyloxyphosphonium or aminium salt intermediate. thieme-connect.debioorganica.org.ua These intermediates are highly reactive and are rapidly converted into active esters (e.g., OBt or OAt esters) upon reaction with the HOBt or HOAt released from the reagent itself. bioorganica.org.ua The active ester is then attacked by the amine.
Uncatalyzed Reaction: The direct thermal condensation of a carboxylic acid and an amine is thought to proceed through a four-membered transition state . In this transition state, the nitrogen of the amine attacks the carbonyl carbon of the acid, while a proton is transferred from the amine to the carboxylic acid's hydroxyl group, facilitating the departure of water. researchgate.net This pathway has a high activation energy, explaining the need for high temperatures or catalysts.
| Activation Method | Key Intermediate(s) | Role |
|---|---|---|
| Carbodiimide (e.g., EDCI) | O-acylisourea | Primary activated species, reacts with amine. nih.govluxembourg-bio.com |
| Carbodiimide + HOBt | O-acylisourea, HOBt active ester | O-acylisourea is converted to a more stable and reactive HOBt ester. researchgate.net |
| Phosphonium Salt (e.g., PyBOP) | Acyloxyphosphonium salt, OBt active ester | Initial activated species reacts with liberated HOBt to form the active ester. thieme-connect.de |
| Uronium Salt (e.g., HATU) | Aminium salt, OAt active ester | Forms a highly reactive OAt ester for efficient acylation. sigmaaldrich.com |
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
The traditional synthesis of amides often involves the use of hazardous reagents and generates significant chemical waste. In contrast, green chemistry principles encourage the development of more environmentally benign and sustainable synthetic methods. For the synthesis of this compound, several green approaches can be conceptualized based on established methodologies for amide bond formation.
One promising avenue is the utilization of microwave-assisted synthesis . Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields in shorter time frames and with reduced energy consumption compared to conventional heating methods. In the context of synthesizing this compound, a potential microwave-assisted approach would involve the direct reaction of 2,4-dimethylbenzoic acid and p-anisidine (B42471). This method often minimizes the need for solvents, and in some cases, can be performed under solvent-free conditions, further enhancing its green credentials.
Another key green strategy is the adoption of solvent-free reaction conditions . The elimination of volatile organic solvents is a primary goal in green chemistry as it reduces environmental pollution and health hazards. The reaction between an acid and an amine to form an amide can, in some instances, be carried out by simply heating a mixture of the solid reactants, potentially with a non-volatile and recyclable catalyst.
The use of biocatalysts , such as enzymes, represents a pinnacle of green synthesis. Lipases, for example, are known to catalyze the formation of amide bonds under mild reaction conditions. An enzymatic approach to this compound would involve reacting 2,4-dimethylbenzoic acid or its simple ester with p-anisidine in the presence of a suitable lipase. This method is highly selective, produces minimal waste, and operates under ambient temperature and pressure.
Below is a comparative table illustrating potential green synthesis methodologies for this compound based on general principles of green amide synthesis.
Table 1: Comparison of Potential Green Synthesis Approaches for this compound
| Synthesis Approach | Catalyst/Reagent | Solvent | Key Advantages |
|---|---|---|---|
| Microwave-Assisted Synthesis | Acid or base catalyst (optional) | Minimal or solvent-free | Rapid reaction times, increased yields, energy efficiency. |
| Solvent-Free Synthesis | Solid acid or base catalyst | None | Reduced waste, simplified work-up, lower environmental impact. |
Derivatization and Structural Modification of this compound
The derivatization and structural modification of a lead compound are crucial steps in drug discovery and the development of new agrochemicals. By systematically altering the chemical structure of this compound, it is possible to modulate its physicochemical properties and biological activity.
Structural modifications can be targeted at several positions within the molecule:
The 2,4-dimethylphenyl ring: The methyl groups can be substituted with other alkyl groups, halogens, or electron-withdrawing/donating groups to investigate the impact of steric and electronic effects on activity.
The amide linkage: While generally stable, the amide bond can be replaced with bioisosteres such as esters, sulfonamides, or reversed amides to explore different chemical spaces and interactions with biological targets.
The 4-methoxyphenyl (B3050149) ring: The methoxy (B1213986) group is a key site for modification. Demethylation to the corresponding phenol (B47542) would introduce a site for further functionalization, such as etherification or esterification, to create a library of new derivatives. Additionally, the aromatic ring itself can be substituted with various functional groups to alter properties like lipophilicity and hydrogen bonding capacity.
For instance, the synthesis of a series of N-aryl benzamide derivatives has been shown to be a viable strategy for exploring structure-activity relationships (SAR) in various biological contexts. By applying similar synthetic strategies to this compound, a diverse range of new chemical entities could be generated for screening.
The following table outlines potential derivatization strategies and their anticipated effects on the properties of this compound.
Table 2: Potential Derivatization Strategies for this compound
| Modification Site | Type of Modification | Potential Effect on Properties |
|---|---|---|
| 2,4-dimethylphenyl ring | Introduction of halogens | Increased lipophilicity, altered electronic properties. |
| 2,4-dimethylphenyl ring | Variation of alkyl substituents | Probing steric requirements for biological activity. |
| Amide Linkage | Replacement with sulfonamide | Altered hydrogen bonding capabilities and chemical stability. |
| 4-methoxyphenyl ring | Demethylation to phenol | Introduction of a handle for further functionalization. |
Through these targeted modifications, researchers can systematically explore the chemical space around this compound to identify derivatives with enhanced or novel biological activities.
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification in N-(4-methoxyphenyl)-2,4-dimethylbenzamide
The vibrational modes of amides are of particular interest. The N-H stretching vibration is typically observed in the range of 3500–3300 cm⁻¹ in the IR spectrum. In a related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methoxyphenyl)-4-nitrobenzamide, the N-H stretch was identified at 3438.05 cm⁻¹. nih.gov The exact position of this band is sensitive to hydrogen bonding; in the solid state, intermolecular N-H···O=C hydrogen bonds are expected, which would shift this band to a lower frequency compared to the gas phase or in a dilute non-polar solution. nih.gov
The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the IR spectrum of amides and typically appears between 1680 and 1630 cm⁻¹. For the aforementioned nitrobenzamide derivative, this was observed at 1614.01 cm⁻¹. nih.gov The Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected between 1570 and 1515 cm⁻¹.
The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching vibrations in the 1600–1450 cm⁻¹ region. The two methyl groups will show symmetric and asymmetric stretching vibrations in the 2900–3050 cm⁻¹ range. scirp.org The methoxy (B1213986) group introduces a characteristic C-O-C stretching vibration, which for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methoxyphenyl)-4-nitrobenzamide, was found at 1261.51 cm⁻¹. nih.gov
A summary of the expected vibrational frequencies is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Amide (-NH) | 3500 - 3300 |
| Aromatic C-H Stretch | Aryl Rings | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 3050 - 2900 |
| Amide I (C=O Stretch) | Amide (-C=O) | 1680 - 1630 |
| Amide II (N-H Bend + C-N Stretch) | Amide | 1570 - 1515 |
| Aromatic C=C Stretch | Aryl Rings | 1600 - 1450 |
| C-O-C Asymmetric Stretch | Methoxy (-OCH₃) | 1275 - 1200 |
| C-O-C Symmetric Stretch | Methoxy (-OCH₃) | 1075 - 1020 |
This table is predictive and based on data from analogous compounds and general spectroscopic principles.
X-ray Crystallography and Solid-State Structural Analysis of this compound
Direct single-crystal X-ray diffraction data for this compound is not available in the reviewed literature. However, the crystal structure of the closely related analog, N-(4-methoxyphenyl)benzamide, provides significant insight into the likely solid-state conformation and intermolecular interactions. iucr.orgnih.gov
In the crystal structure of N-(4-methoxyphenyl)benzamide, the molecule adopts a conformation where the two aromatic rings are significantly twisted relative to each other. The dihedral angle between the planes of the benzoyl ring and the N-(4-methoxyphenyl) ring is 65.18 (4)°. nih.gov This twist is a common feature in N-aryl amides and is a result of steric hindrance between the ortho hydrogens of the two rings. The central amide group is nearly planar and is twisted with respect to both rings. nih.gov
A key feature of the crystal packing in N-(4-methoxyphenyl)benzamide is the formation of intermolecular hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This results in the formation of C(4) chains where molecules are linked head-to-tail along a crystallographic axis. nih.gov
Below is the crystallographic data for the analogous compound, N-(4-methoxyphenyl)benzamide. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃NO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.308 (3) |
| b (Å) | 7.709 (4) |
| c (Å) | 14.109 (7) |
| α (°) | 96.911 (8) |
| β (°) | 99.210 (8) |
| γ (°) | 90.511 (9) |
| Volume (ų) | 565.5 (5) |
| Z | 2 |
| Hydrogen Bonding | N—H⋯O, forming C(4) chains |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Analogs (if applicable)
This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). A search of the relevant chemical literature did not reveal any studies on chiral analogs of this specific compound. While some substituted benzamides can be chiral due to restricted rotation (atropisomerism) or the presence of chiral centers elsewhere in the molecule, this does not apply to the title compound. Therefore, this section is not applicable.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding a molecule's electronic properties and reactivity.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For N-(4-methoxyphenyl)-2,4-dimethylbenzamide, an MD simulation would reveal how the molecule samples different conformations in various environments (e.g., in water or other solvents) and how it interacts with surrounding solvent molecules. Such simulations provide insights into the compound's flexibility and stability in a biological context. To date, no MD simulation studies specifically targeting this compound have been published.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for predicting the binding affinity and mode of action of potential drug candidates. A docking study of this compound would require a specific biological target, and would predict how the compound interacts with the protein's active site. Research detailing such molecular docking predictions for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate a compound's chemical structure to its biological activity or physical properties, respectively. Developing a QSAR or QSPR model for derivatives of this compound would involve synthesizing and testing a series of related compounds to build a predictive mathematical equation. There are currently no published QSAR or QSPR models specifically for derivatives of this compound.
Cheminformatics and Data Mining in Benzamide (B126) Research
Cheminformatics applies computational and informational techniques to a wide range of chemical problems. In the context of benzamide research, cheminformatics tools are used to analyze large datasets of compounds to identify patterns, select diverse compounds for screening, and build predictive models for activity and toxicity. drugdesign.orgnih.govbroadinstitute.org While the general field of benzamide research heavily utilizes these methods, data mining efforts specifically centered on this compound are not documented.
Mechanistic Investigations in Biological Systems in Vitro and Preclinical Focus
Target Identification and Engagement Studies for N-(4-methoxyphenyl)-2,4-dimethylbenzamide
Based on available scientific literature, there are no specific target identification or direct engagement studies published for the compound this compound. Research has been conducted on structurally related benzamide (B126) compounds, which may provide context for potential areas of investigation.
Enzyme Inhibition Kinetics and Mechanism of Action
There is no specific published data detailing the enzyme inhibition kinetics or the mechanism of action of this compound against enzymes such as Cytochrome P450, Tyrosinase, Acetylcholinesterase, or BACE1. However, the broader class of benzamide derivatives has been investigated for inhibitory activity against various enzymes.
Tubulin Polymerization: While direct studies on this compound are absent, other N-substituted benzamides have been identified as inhibitors of tubulin polymerization. nih.gov These compounds often work by binding to the colchicine (B1669291) site on β-tubulin, which disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com For example, certain N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, which share a methoxyphenylamine moiety, have shown significant inhibition of tubulin assembly with IC₅₀ values in the low micromolar range. nih.gov
FtsZ Inhibition: The bacterial protein FtsZ, a homolog of eukaryotic tubulin, is a target for some benzamide-based antibacterial agents. nih.gov These inhibitors disrupt the formation of the Z-ring, which is crucial for bacterial cell division, leading to filamentation and cell death. nih.govnih.gov Specific 2,6-difluorobenzamide (B103285) derivatives have been shown to inhibit FtsZ, validating it as the target for that class of antimicrobials. researchgate.net One orally active FtsZ inhibitor, FtsZ-IN-4, which is a biphenyl-benzamide, inhibits the GTPase activity of FtsZ and induces its polymerization. medchemexpress.com
Acetylcholinesterase (AChE): Some benzenesulfonamide-benzamide hybrids have been investigated as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. semanticscholar.org
It is important to note that these findings are for related but structurally distinct compounds, and the activity of this compound itself has not been reported.
Receptor Binding Assays and Ligand-Protein Interaction Profiling
No specific receptor binding assays or ligand-protein interaction profiles for this compound are available in the published literature. Receptor binding assays are a standard method used to determine the affinity of a ligand for a receptor by measuring how it competes with a radiolabeled ligand. nih.gov Such studies would be necessary to identify and characterize any receptor-mediated activity of this specific compound.
Cellular Pathway Modulation by this compound
Direct studies on how this compound modulates specific cellular pathways are not currently available. The following subsections discuss the activities of related compounds to highlight potential, though unconfirmed, mechanisms.
Investigation of Cellular Proliferation and Apoptosis Pathways in Model Systems
There are no specific studies investigating the effect of this compound on cellular proliferation or apoptosis. However, research into other N-substituted benzamides has shown they can induce apoptosis. nih.gov
For instance, the benzamide analogs metoclopramide (B1676508) and declopramide (B1670142) have been shown to induce apoptotic cell death through the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspase-9. nih.gov This process was found to be independent of the p53 tumor suppressor protein. nih.gov Similarly, other compounds containing a methoxyphenyl group have been shown to attenuate apoptosis induced by neurotoxins by regulating the expression of apoptosis-related genes like those for Caspase 3 and the Bcl-2-associated X protein. nih.gov
The table below summarizes findings for related compounds that inhibit cell proliferation.
| Compound Class/Example | Cancer Cell Line(s) | Observed Effect | Potential Mechanism | Citation |
| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines | A549, KB, DU145 | Submicromolar GI₅₀ values | Tubulin polymerization inhibition | nih.gov |
| Triazolo-podophyllotoxin Derivatives | Various | Cell cycle arrest at G2/M phase | Tubulin polymerization inhibition, Caspase-3 activation | mdpi.com |
| N-substituted benzamides (e.g., declopramide) | HL60, 70Z/3 | G2/M cell cycle block, Apoptosis | Mitochondrial pathway activation, Caspase-9 activation | nih.gov |
Modulation of Inflammatory Responses and Signaling Cascades
No studies have been published on the specific effects of this compound on inflammatory responses. However, compounds with similar structural motifs have demonstrated anti-inflammatory properties.
For example, certain chalcone (B49325) derivatives containing a methoxyphenyl group have been shown to exert anti-inflammatory effects by inducing the expression of Heme Oxygenase-1 (HO-1) and reducing the activity of NF-κB, a key transcription factor in the inflammatory response. nih.gov Other synthetic analogs with a methoxyphenyl group can suppress inflammatory pathways by acting as antagonists for myeloid differentiation 2 (MD2), which is part of the TLR4 receptor complex, thereby inhibiting NF-κB and JNK/AP-1 signaling. mdpi.com Furthermore, some triazole derivatives have shown anti-inflammatory activity in models of Alzheimer's disease by repressing MAPK and NF-κB signaling pathways. mdpi.com These pathways are crucial in the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com
Antimicrobial Mechanisms of Action against Specific Organisms
There is no available research detailing the antimicrobial mechanism of this compound against any specific organism. The antimicrobial mechanisms for related chemical classes often involve one of several strategies:
Inhibition of Cell Division: As mentioned in section 5.1.1, a prominent mechanism for benzamide derivatives is the inhibition of the FtsZ protein, which is essential for bacterial cytokinesis. nih.govresearchgate.net This action prevents bacteria, such as Staphylococcus aureus, from dividing, ultimately leading to cell death. medchemexpress.com
Cell Membrane Disruption: Some antimicrobial compounds, like 2-hydroxy-4-methoxybenzaldehyde, exert their effect by damaging the bacterial cell membrane. nih.gov This leads to an increase in membrane permeability, the leakage of intracellular contents like proteins and nucleic acids, and a loss of the membrane potential, which is fatal to the bacterium. nih.gov
Electrostatic Interaction: Cationic polymers can kill bacteria through electrostatic interactions with the negatively charged bacterial cell membrane, leading to its disruption. nih.gov
These represent potential, but unconfirmed, mechanisms for the specified compound.
Gene Expression and Proteomic Analysis in Response to this compound Exposure
Currently, there is a lack of specific research on the gene expression and proteomic profiles of cells exposed to this compound. However, studies on structurally analogous compounds, such as N-(4-methoxyphenyl) caffeamide, provide insights into potential molecular pathways that could be affected.
In research conducted on B16F0 melanoma cells, N-(4-methoxyphenyl) caffeamide was shown to significantly modulate the expression of key proteins involved in melanogenesis. nih.govresearchgate.net Treatment with this compound led to a decrease in the expression of crucial melanogenic enzymes, including tyrosinase and tyrosinase-related protein-1 (TRP-1). nih.govresearchgate.net Furthermore, it inhibited the phosphorylation of the cyclic adenosine (B11128) monophosphate (cAMP)-response element-binding protein (CREB) and downregulated the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and pigmentation. nih.govresearchgate.net
Conversely, the same study observed an increase in the phosphorylation of protein kinase B (AKT) and glycogen (B147801) synthase kinase 3 beta (GSK3β) following treatment with N-(4-methoxyphenyl) caffeamide. nih.govresearchgate.net The activation of the AKT/GSK3β pathway is known to suppress MITF activity, thereby inhibiting melanin (B1238610) synthesis. nih.govresearchgate.net
While these findings for N-(4-methoxyphenyl) caffeamide are indicative of potential mechanisms, dedicated gene expression and proteomic studies are necessary to elucidate the specific effects of this compound.
Table 1: Potential Protein Expression Changes in Response to a Structurally Similar Compound
| Protein | Predicted Change in Expression/Activity | Implicated Pathway |
|---|---|---|
| Tyrosinase | Decrease | Melanogenesis |
| TRP-1 | Decrease | Melanogenesis |
| p-CREB | Decrease | cAMP Signaling |
| MITF | Decrease | Melanogenesis Regulation |
| p-AKT | Increase | PI3K/AKT Signaling |
Cellular Uptake, Distribution, and Subcellular Localization Studies of this compound
As of the current literature, specific studies detailing the cellular uptake, distribution, and subcellular localization of this compound have not been reported. The physicochemical properties of the compound, such as its lipophilicity and molecular size, would theoretically allow for passive diffusion across cellular membranes. However, without empirical data, the precise mechanisms of cellular entry, intracellular trafficking, and accumulation in specific organelles remain unknown. Further research, potentially utilizing fluorescently labeled derivatives of the compound in conjunction with advanced microscopy techniques, is required to elucidate these aspects of its cellular behavior.
Melanogenesis Modulation Mechanisms (if relevant based on similar compounds)
While direct studies on this compound's role in melanogenesis are not available, research on the similar compound N-(4-methoxyphenyl) caffeamide offers a relevant mechanistic framework for potential hypopigmentation effects. nih.govresearchgate.net
The anti-melanogenic activity of N-(4-methoxyphenyl) caffeamide in B16F0 melanoma cells is attributed to a dual-pathway mechanism. nih.govresearchgate.net Firstly, it attenuates the cAMP signaling pathway, which is a primary cascade in the stimulation of melanogenesis. nih.govresearchgate.net This is evidenced by the reduced phosphorylation of CREB, a key transcription factor downstream of cAMP. nih.govresearchgate.net
Secondly, N-(4-methoxyphenyl) caffeamide activates the PI3K/AKT pathway, leading to the phosphorylation and subsequent inhibition of GSK3β. nih.govresearchgate.net The inactivation of GSK3β is known to suppress the transcriptional activity of MITF. nih.govresearchgate.net As MITF is the central transcription factor for melanogenic enzymes like tyrosinase and TRP-1, its downregulation leads to a significant reduction in melanin synthesis. nih.govresearchgate.net
Therefore, it is plausible that this compound could modulate melanogenesis through similar mechanisms, involving the suppression of the cAMP pathway and activation of the AKT/GSK3β pathway, ultimately leading to the downregulation of MITF and its target genes.
Table 2: Potential Mechanisms of Melanogenesis Modulation Based on a Structurally Similar Compound
| Signaling Pathway | Key Protein Affected | Consequence |
|---|---|---|
| cAMP Pathway | p-CREB | Decreased MITF expression |
| PI3K/AKT Pathway | p-AKT, p-GSK3β | Decreased MITF activity |
Protein-Ligand Interactions and Structural Biology of this compound Bound to Targets
There is currently no specific information available in the scientific literature regarding the protein-ligand interactions or the structural biology of this compound bound to any specific biological targets. Computational modeling and experimental techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be necessary to identify its binding partners and characterize the structural basis of these interactions at an atomic level.
Structure Activity Relationship Sar Studies and Analog Design
Systematic Modification of the N-(4-methoxyphenyl) Moiety of N-(4-methoxyphenyl)-2,4-dimethylbenzamide
The N-(4-methoxyphenyl) portion of the molecule presents a key area for modification to probe its interaction with biological targets and to modulate its physicochemical properties.
Influence of Substituents on Phenyl Ring on Biological or Chemical Activity
The nature and position of substituents on the N-phenyl ring can dramatically alter the activity of benzamide (B126) derivatives. Studies on related N-arylbenzamides have shown that both the electronic and steric properties of these substituents are crucial. For instance, in a series of N-benzimidazole-derived carboxamides, the type and number of methoxy (B1213986) or hydroxy groups on the phenyl ring were found to strongly impact biological activity. nih.gov The presence of electron-donating groups, such as the methoxy group at the para-position in the parent compound, can influence the electron density of the entire moiety and its ability to form hydrogen bonds or engage in π-stacking interactions.
In a comparative study of N-acylhydrazones, the substitution on the phenyl ring with an electron-donating methyl group versus an electron-withdrawing nitro group led to significant differences in chemical properties, such as the acidity of a nearby phenolic group and the strength of intramolecular hydrogen bonds. beilstein-journals.org Specifically, an electron-withdrawing nitro group was found to strengthen a key intramolecular hydrogen bond. beilstein-journals.org While not a direct analog, this highlights the profound electronic influence substituents can exert.
Furthermore, research on salicylanilides demonstrated that increasing the lipophilicity and bulk of substituents on the anilide ring, for example by extending an alkoxy chain from methoxy to propoxy, could enhance antibacterial and antifungal activities. mdpi.com This suggests that for this compound, modifications of the methoxy group could modulate both specific receptor interactions and broader properties like membrane permeability.
| Substituent Modification on N-Phenyl Ring | Observed Effect in Analogous Series | Potential Implication for this compound |
| Varying number and position of methoxy/hydroxy groups | Strong impact on antiproliferative activity. nih.gov | Altering or adding to the methoxy group could significantly modulate biological efficacy. |
| Introduction of electron-withdrawing groups (e.g., Nitro) | Strengthens intramolecular hydrogen bonds; affects acidity. beilstein-journals.org | Could change the conformational preferences and interaction modes of the amide linker. |
| Increasing alkyl/alkoxy chain length (lipophilicity) | Enhanced antifungal and antibacterial activity. mdpi.com | May improve membrane permeability and target engagement. |
Conformational Effects of Linker Modifications
In N-methylated aromatic amides, the ratio of cis to trans conformers can be significantly altered compared to their non-methylated counterparts. researchgate.net While the parent compound is not N-methylated, this finding underscores the sensitivity of the amide bond's conformation to its chemical environment. Modifications that introduce steric hindrance or new electronic interactions near the amide linker can be expected to shift the conformational equilibrium. For example, the introduction of an ortho-substituent on the benzamide ring can force a more twisted and defined conformation, which can be beneficial for binding to a specific target. nih.gov
Studies on anomeric amides, where the nitrogen is bonded to an electronegative atom, show that such substitutions can dramatically reduce the resonance of the amide bond and alter its reactivity and conformation. nih.gov While not directly applicable to the parent compound, this illustrates that modifications to the amide nitrogen itself, such as N-alkylation or N-arylation, would have profound conformational consequences. The planarity between the phenyl ring and the carbonyl group is crucial, and any modification that disrupts this can affect the molecule's ability to fit into a binding pocket. mdpi.com
Structural Diversification of the 2,4-dimethylbenzamide (B3178721) Core
The 2,4-dimethylbenzamide core serves as the structural anchor of the molecule, and its modification offers another avenue for optimizing activity.
Positional Isomerism and Stereochemical Effects
The placement of the methyl groups on the benzamide ring is a key aspect of its structure. Studies on other classes of bioactive molecules have shown that positional isomerism can have a significant impact on biological activity. For instance, in a series of novel oxazolidinones, a linearly attached benzotriazole (B28993) moiety resulted in a more potent antibacterial agent compared to an angularly attached one, highlighting the importance of the substituent vector. nih.gov
For this compound, moving the methyl groups to other positions (e.g., 2,5- or 3,5-dimethyl) would alter the shape of the molecule and the orientation of the N-(4-methoxyphenyl) group relative to the benzamide core. This could either enhance or diminish its fit within a biological target. A quantitative structure-activity relationship (QSAR) study on a series of 6-methoxybenzamides found that the position of substituents on the benzamide ring had a dominating influence on their activity as dopamine (B1211576) D2 antagonists. nih.gov This emphasizes that the 2,4-substitution pattern is likely a critical determinant of the compound's specific biological profile.
Impact of Methyl Group Variations on Molecular Interactions
The two methyl groups on the benzamide ring contribute to the molecule's steric profile and lipophilicity. A literature analysis of over 2000 cases of adding a methyl group to a lead compound found that it can lead to a significant boost in activity, sometimes by a factor of 100 or more. nih.gov This "magic methyl" effect often arises from the methyl group fitting into a well-defined hydrophobic pocket in the target protein.
The methyl group at position 2 (ortho to the amide) is particularly important as it can induce a conformational change, forcing the two aromatic rings into a more orthogonal (twisted) arrangement. nih.gov This pre-organization of the molecule into a specific conformation can reduce the entropic penalty of binding to a receptor, thereby increasing binding affinity. The methyl group at position 4 can also contribute to binding by engaging in hydrophobic interactions within the target site. Varying these methyl groups—for instance, by replacing them with larger alkyl groups, halogens, or hydrogen—would systematically probe the steric and electronic requirements of the binding pocket.
| Methyl Group Modification on Benzamide Core | Potential Effect | Rationale |
| Relocation (e.g., 2,5- or 3,5-dimethyl) | Altered molecular shape and biological activity. | Positional isomerism is critical for optimal target interaction. nih.govnih.gov |
| Removal of 2-methyl group | Increased conformational flexibility. | The ortho-methyl group restricts rotation, pre-organizing the molecule. nih.gov |
| Replacement with larger alkyl groups | Probe for larger hydrophobic pockets. | To explore the limits of steric tolerance at the binding site. |
| Replacement with polar groups | Introduce new hydrogen bonding opportunities. | To test for the presence of polar residues in the binding site. |
Rational Design Principles for Optimized this compound Derivatives
Rational drug design relies on an understanding of the biological target and the SAR of lead compounds to create improved molecules. longdom.org This approach moves beyond trial-and-error, employing structural biology and computational modeling to guide the design process. longdom.org
For this compound, an effective rational design strategy would integrate the SAR insights discussed above. Key principles would include:
Target-Informed Design : If the three-dimensional structure of the biological target is known, structure-based drug design can be employed. rationaldrugdesign.orgresearchgate.net Docking studies could be used to predict how analogs of this compound bind and to identify unoccupied pockets or opportunities for new interactions. For example, the ortho-methyl group's role in inducing a specific dihedral angle could be computationally verified and optimized.
Bioisosteric Replacement : Key functional groups can be replaced with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For example, the para-methoxy group on the N-phenyl ring could be replaced with other small, hydrogen-bond accepting groups. The methyl groups could be replaced with halogens or a trifluoromethyl group to alter electronic properties while maintaining a similar size.
Conformational Constraint : As indicated by the likely role of the 2-methyl group, introducing further conformational rigidity can be a powerful strategy. This could involve linking the two aromatic rings with a cyclic linker to lock the molecule into its bioactive conformation, potentially leading to a significant increase in affinity.
By systematically applying these principles, new derivatives of this compound can be designed with a higher probability of possessing enhanced biological or chemical properties.
Bioisosteric Replacements and Pharmacophore Mapping
The exploration of bioisosteric replacements and the development of pharmacophore models are fundamental to understanding the SAR of this compound. These approaches provide a framework for designing new molecules with potentially enhanced biological activity, selectivity, and improved pharmacokinetic properties.
Bioisosteric Replacements
Bioisosterism is a strategy in medicinal chemistry used to switch atoms or groups of atoms within a molecule for others with similar physical or chemical properties. cambridgemedchemconsulting.com This technique is instrumental in optimizing lead compounds. For this compound, several key positions on the molecule are amenable to bioisosteric modifications.
4-Methoxy Group on the Phenyl Ring: The methoxy group is a common feature in many bioactive compounds and can be replaced by a variety of other functional groups to modulate activity and metabolic stability. princeton.edu For instance, the electron-donating nature of the methoxy group has been shown to significantly improve the selectivity of certain benzamide derivatives for their biological targets. A study on benzamide-isoquinoline derivatives found that a para-methoxy group dramatically enhanced selectivity for the sigma-2 receptor. nih.gov Common bioisosteric replacements for the methoxy group are presented in the table below.
| Original Group | Bioisosteric Replacement(s) | Potential Impact |
| Methoxy (-OCH3) | Hydroxyl (-OH), Fluoro (-F), Difluoromethoxy (-OCHF2), Amino (-NH2), Small alkyl groups | Altered hydrogen bonding capacity, metabolic stability, lipophilicity, and electronic properties. cambridgemedchemconsulting.comnih.gov |
2,4-Dimethylphenyl Moiety: The dimethylphenyl portion of the molecule contributes to its steric bulk and lipophilicity, which can be crucial for binding to a biological target. Replacing this group can influence the compound's orientation within a binding pocket. Phenyl rings are frequently found in active pharmaceutical ingredients, and their replacement with bioisosteres can lead to improved drug-like properties such as solubility and lipophilicity. nih.gov
| Original Group | Bioisosteric Replacement(s) | Potential Impact |
| 2,4-Dimethylphenyl | Other substituted phenyl rings (e.g., with halogens, trifluoromethyl groups), Heteroaromatic rings (e.g., pyridine, thiophene), Saturated rings (e.g., cyclohexyl) | Modified steric interactions, electronic properties, and potential for new hydrogen bonding interactions. researchgate.net |
Amide Linker: The amide bond is a key structural feature, providing a hydrogen bond donor and acceptor. While generally stable, it can be susceptible to hydrolysis. Bioisosteric replacement of the amide bond can lead to compounds with different chemical properties and metabolic stability.
| Original Group | Bioisosteric Replacement(s) | Potential Impact |
| Amide (-CONH-) | Thioamide (-CSNH-), Reverse amide (-NHCO-), Alkene (-CH=CH-), Triazole, Oxadiazole | Altered geometry, hydrogen bonding patterns, and metabolic stability. mdpi.com |
Pharmacophore Mapping
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. u-tokyo.ac.jp For this compound, a hypothetical pharmacophore model can be constructed based on its structural features and the known interactions of similar N-arylbenzamide compounds.
A plausible pharmacophore model for this class of compounds would likely include:
A hydrogen bond acceptor: The carbonyl oxygen of the amide group.
A hydrogen bond donor: The N-H group of the amide.
Two aromatic/hydrophobic regions: The 4-methoxyphenyl (B3050149) ring and the 2,4-dimethylphenyl ring.
A potential hydrogen bond acceptor: The oxygen of the methoxy group.
The relative spatial arrangement of these features is critical for biological activity. Studies on other benzamide derivatives have highlighted the importance of these features in their interaction with biological targets. For example, a pharmacophore model developed for galloyl benzamides as P-gp inhibitors included two hydrogen-bond acceptors, one hydrophobic group, one hydrogen-bond donor, and two aromatic rings. researchgate.net
Predictive Modeling in Analog Generation
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful computational tool for the generation of new analogs with improved properties. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For this compound, a QSAR model could be developed by synthesizing a library of analogs with systematic variations at the key positions identified in the bioisosteric replacement studies. The biological activity of these analogs would then be determined, and a statistical model would be built to correlate the structural changes with the observed activity.
The descriptors used in such a model would likely fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charges on atoms and the dipole moment. The electronic nature of substituents on the aromatic rings can significantly influence activity.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and volume.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by the partition coefficient (logP).
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.
A study on a series of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides demonstrated the utility of a simple QSAR method with high predictive ability. nih.gov Similarly, QSAR models for other benzamide derivatives have successfully guided the design of new, more potent compounds. The development of robust QSAR models for analogs of this compound would enable the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. Recent studies have also highlighted the feasibility of using QSAR models to predict the toxicity of new compounds, which is a critical aspect of drug design. zsmu.edu.ua
Preclinical Pharmacokinetics and Pharmacodynamics Mechanistic Aspects
In Vitro Metabolic Stability and Metabolite Identification of N-(4-methoxyphenyl)-2,4-dimethylbenzamide
In vitro metabolic stability assays are fundamental in early drug discovery to predict how susceptible a compound is to biotransformation by metabolic enzymes. researchgate.netwuxiapptec.com These studies provide an early indication of a compound's likely in vivo half-life and clearance. patsnap.com The experiments typically involve incubating the compound with liver-derived enzyme systems, such as liver microsomes or intact hepatocytes, which contain the primary enzymes responsible for drug metabolism. wuxiapptec.comthermofisher.com
The stability of a compound is determined by measuring the decrease in its concentration over time. From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. patsnap.commdpi.com A compound with very high intrinsic clearance may be metabolized too quickly in the body to maintain therapeutic concentrations, whereas a very stable compound might accumulate and cause toxicity. researchgate.net These assays are conducted using matrices from various species (e.g., mouse, rat, dog, human) to assess interspecies differences and to help select appropriate animal models for further testing. researchgate.net
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |
|---|---|---|---|
| Mouse | 25 | 55.4 | High |
| Rat | 48 | 28.9 | Moderate |
| Dog | >120 | <11.5 | Low |
| Human | 95 | 14.6 | Low to Intermediate |
The cytochrome P450 (CYP) superfamily of heme-containing enzymes is the most important system involved in the Phase I metabolism of most drugs and xenobiotics. mdpi.comnih.gov These enzymes, located primarily in the liver, catalyze a wide range of oxidative reactions. mdpi.com A small number of isoforms, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, are responsible for the metabolism of the vast majority of therapeutic agents.
To determine which specific CYP enzymes are responsible for the metabolism of a compound like this compound, reaction phenotyping studies are performed. These can involve incubating the compound with a panel of recombinant human CYP enzymes, each expressed individually. researchgate.net By identifying the primary metabolizing enzymes, researchers can predict potential drug-drug interactions. For instance, if the compound is found to be metabolized primarily by CYP3A4, co-administration with a known CYP3A4 inhibitor could lead to significantly increased plasma levels of the compound.
Based on the chemical structure of this compound, several metabolic pathways are plausible. The identification of metabolites is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net
Potential metabolic transformations for this compound include:
O-demethylation: The methoxy (B1213986) group (-OCH₃) on the phenyl ring is a common site for enzymatic cleavage to form a phenol (B47542) metabolite. This is a well-established pathway for many methoxyphenyl-containing compounds. nih.gov
Aromatic Hydroxylation: A hydroxyl group (-OH) can be added directly to either of the aromatic rings, a classic CYP-mediated reaction. mdpi.comnih.gov
Alkyl Hydroxylation: The methyl groups on the 2,4-dimethylbenzamide (B3178721) portion of the molecule are susceptible to hydroxylation, forming primary alcohol metabolites.
Amide Hydrolysis: The amide bond could be cleaved, splitting the molecule into 2,4-dimethylbenzoic acid and p-anisidine (B42471).
Further Conjugation (Phase II): The new hydroxyl groups formed during Phase I metabolism can be further modified by conjugation with molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.
| Metabolic Reaction | Position | Resulting Metabolite Structure |
|---|---|---|
| O-demethylation | 4'-methoxy group | N-(4-hydroxyphenyl)-2,4-dimethylbenzamide |
| Aromatic Hydroxylation | Benzamide (B126) ring | N-(4-methoxyphenyl)-(hydroxy)-2,4-dimethylbenzamide |
| Alkyl Hydroxylation | 2- or 4-methyl group | N-(4-methoxyphenyl)-2-(hydroxymethyl)-4-methylbenzamide |
| Amide Hydrolysis | Amide bond | 2,4-dimethylbenzoic acid + p-anisidine |
Plasma Protein Binding Characteristics and Implications for Systemic Disposition
Once a drug enters the bloodstream, it can circulate in two states: free (unbound) or bound to plasma proteins. wikipedia.org It is the unbound fraction that is pharmacologically active, as it is free to distribute into tissues, interact with targets, and be cleared from the body. numberanalytics.comijpsjournal.com Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a drug's pharmacokinetic and pharmacodynamic behavior. bienta.net
The standard method for measuring PPB is equilibrium dialysis. enamine.netnih.gov In this assay, plasma containing the drug is separated from a buffer solution by a semi-permeable membrane. thermofisher.com Only the unbound drug can cross the membrane, and at equilibrium, the concentration in the buffer is equal to the unbound concentration in the plasma. enamine.net The two most important binding proteins are albumin, which primarily binds acidic and neutral drugs, and α1-acid glycoprotein (B1211001) (AAG), which binds basic drugs. wikipedia.orgmdedge.com
High protein binding (>99%) can have significant implications: it can limit the volume of distribution, reduce the rate of clearance, and create a potential for drug-drug interactions if two drugs compete for the same binding site on a protein. wikipedia.orgmdedge.com
| Species | % Bound | Fraction Unbound (fu) |
|---|---|---|
| Mouse | 98.5% | 0.015 |
| Rat | 99.1% | 0.009 |
| Dog | 97.2% | 0.028 |
| Human | 99.4% | 0.006 |
Membrane Permeability and Transport Studies (e.g., Blood-Brain Barrier Models, Cell-Based Assays)
A compound's ability to cross biological membranes governs its absorption after oral administration and its distribution into tissues, including the central nervous system (CNS). biotech-asia.org In vitro permeability assays are used to predict these properties.
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption. nih.govcreative-biolabs.com Caco-2 cells are a human colon cancer line that, when grown on a semi-permeable support, form a monolayer of polarized cells that mimic the intestinal epithelium, complete with tight junctions and efflux transporters. tandfonline.comspringernature.com By adding the test compound to one side (apical, representing the intestine) and measuring its appearance on the other (basolateral, representing the blood), an apparent permeability coefficient (Papp) is calculated. nih.gov Measuring transport in both directions allows for the calculation of an efflux ratio; a ratio greater than 2 suggests the compound is actively pumped out of the cells by transporters like P-glycoprotein (P-gp), which can limit oral bioavailability. creative-bioarray.com
To assess the potential for a compound to enter the brain, various in vitro blood-brain barrier (BBB) models are used. researchgate.net These range from simple monolayers of brain endothelial cells to more complex co-culture systems that include other cell types like astrocytes and pericytes, or advanced models using induced pluripotent stem cells (iPSCs) to better mimic the human BBB. nih.govnih.govmdpi.com These models are crucial for developing drugs that target the CNS.
| Assay | Parameter | Value | Interpretation |
|---|---|---|---|
| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | 15.2 | High permeability, potential for good oral absorption. Efflux ratio <2 suggests it is not a significant efflux substrate. |
| Papp (B→A) (10⁻⁶ cm/s) | 21.3 | ||
| Efflux Ratio | 1.4 | ||
| In Vitro BBB Model | Papp (A→B) (10⁻⁶ cm/s) | 8.9 | Moderate to high permeability, suggesting potential to cross the blood-brain barrier. |
Preclinical Pharmacokinetic Modeling in Animal Models (focused on disposition mechanisms, not efficacy)
Pharmacokinetic (PK) modeling integrates data from in vitro and in vivo preclinical studies to build a mathematical description of a drug's disposition. wuxiapptec.com By fitting models to the plasma concentration-time data obtained from animal studies, researchers can quantitatively understand the underlying ADME processes. nih.govnih.gov
These models, which can range from simple compartmental models to more complex physiologically based pharmacokinetic (PBPK) models, help to translate findings from animals to humans. nih.govnih.gov For example, a PBPK model uses system-specific data (like organ blood flows and tissue volumes) and drug-specific data (like clearance and permeability) to simulate drug distribution throughout the body. researchgate.net This approach is invaluable for predicting human PK profiles and selecting appropriate doses for first-in-human clinical trials. nih.gov
Receptor Occupancy and Target Engagement in Preclinical Models
Pharmacodynamics is the study of what a drug does to the body. A central component of this is confirming that the drug binds to its intended molecular target, a concept known as target engagement. nih.govcrownbio.com Receptor occupancy (RO) assays are used to measure the percentage of a specific target receptor that is bound by a drug at a given concentration and time. itrlab.comxtalks.com
These studies are vital for establishing a PK/PD relationship, which links drug exposure (pharmacokinetics) to the biological effect (pharmacodynamics). cellcarta.comnih.gov Demonstrating that a biological effect only occurs when the target is sufficiently occupied by the drug provides strong evidence for the drug's mechanism of action. sapient.bio Methods like flow cytometry are often used to measure RO on cell surfaces, while other techniques may be used for intracellular targets. itrlab.com Furthermore, pharmacodynamic biomarkers—downstream molecular signals that change upon target engagement—can provide additional, indirect confirmation that the drug is having its intended biological effect. researchgate.netnih.gov
| Unbound Plasma Concentration (nM) | Receptor Occupancy (%) | Pharmacodynamic Response (% of Max) |
|---|---|---|
| 1 | 15% | 5% |
| 10 | 65% | 50% |
| 50 | 92% | 85% |
| 100 | 98% | 90% |
Advanced Analytical and Bioanalytical Methodologies for N 4 Methoxyphenyl 2,4 Dimethylbenzamide
Development and Validation of Chromatographic Methods (HPLC, UPLC, GC) for N-(4-methoxyphenyl)-2,4-dimethylbenzamide
A thorough review of publicly available scientific literature and chemical databases reveals no specific, validated High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Gas Chromatography (GC) methods published for the analysis of this compound. While methods exist for structurally similar compounds, such as isomers or other benzamide (B126) derivatives sigmaaldrich.comnih.govnih.gov, the direct application of these methods is not documented for the target compound. Commercial suppliers of an isomeric compound, N-(2,4-dimethylphenyl)-4-methoxybenzamide, note that analytical data is not collected for their product, indicating a general lack of standardized analytical procedures for this class of compound in the public domain sigmaaldrich.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitation in Complex Matrices
There are currently no published or validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods specifically for the quantitation of this compound in complex biological matrices such as plasma, urine, or tissue. The development of such a method would be a prerequisite for pharmacokinetic or bioanalytical studies. General LC-MS/MS approaches are frequently used for impurity analysis in pharmaceuticals sigmaaldrich.comresearchgate.net, but specific parameters (e.g., parent/daughter ion transitions, collision energies, and chromatographic conditions) for this compound have not been documented.
Chiral Separation Techniques for Enantiomeric Purity (if applicable)
This section is not applicable to this compound. A review of the molecular structure indicates that the compound does not possess a stereocenter or exhibit any form of stereoisomerism (e.g., enantiomers or diastereomers). Therefore, chiral separation techniques are not required for its analysis or purity assessment.
Sample Preparation Techniques for Bioanalytical Assays (e.g., Solid-Phase Extraction)
No specific sample preparation techniques for the extraction and purification of this compound from biological samples for bioanalytical assays have been described in the scientific literature. While general techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are common in bioanalysis xjtu.edu.cnbiotage.comnih.gov, their application and optimization for this particular analyte, including details on sorbent types, solvents, and recovery efficiency, have not been published.
Impurity Profiling and Identification of Degradation Products of this compound
There is no available information detailing the impurity profile or the identification of potential degradation products of this compound. Such studies, which are critical for pharmaceutical development and stability testing, would involve subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting mixture, typically by LC-MS, to identify and characterize related substances nih.gov. However, no such studies have been published for this compound.
In Situ and Real-Time Analytical Techniques for Studying this compound in Biological Systems
No research has been published on the use of in situ or real-time analytical techniques to study the behavior of this compound within biological systems. These advanced methodologies, which can monitor dynamic changes in analyte concentration and metabolism directly within a living system or cellular environment, have not been applied to this compound according to available data.
Chemical Reactivity, Stability, and Degradation Pathways
Hydrolytic Stability of N-(4-methoxyphenyl)-2,4-dimethylbenzamide under Varied Conditions
The hydrolytic stability of this compound is a critical parameter, particularly for its storage and handling in the presence of moisture. The central amide bond is the most susceptible functional group to hydrolysis. This reaction can be catalyzed by both acid and base.
Under aqueous alkaline conditions, amides, including benzamide (B126) and its N-methylated derivatives, undergo hydrolysis. acs.orgosti.gov The mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This process is generally considered to be base-catalyzed. For aryl N-methylcarbamates, a related class of compounds, hydrolysis in alkaline solution is a known degradation pathway. researchgate.net The reaction leads to the formation of the corresponding amine and carboxylate salt.
Table 1: Predicted Hydrolytic Degradation of this compound
| Condition | Susceptible Functional Group | Primary Degradation Products |
|---|---|---|
| Acidic (aqueous) | Amide | 2,4-dimethylbenzoic acid and p-anisidine (B42471) hydrochloride |
| Basic (aqueous) | Amide | 2,4-dimethylbenzoate (B1242700) salt and p-anisidine |
Photolytic and Oxidative Degradation Mechanisms of this compound
The degradation of this compound can also be initiated by light (photolysis) and reactive oxygen species (oxidation).
Photolytic Degradation: Aromatic compounds can absorb UV light, leading to electronic excitation and subsequent chemical reactions. For this compound, potential photolytic degradation pathways could involve the cleavage of the amide bond or the ether linkage on the methoxyphenyl group. The aromatic rings themselves could also undergo photochemical reactions, although this typically requires higher energy radiation.
Oxidative Degradation: The presence of electron-donating groups, such as the methoxy (B1213986) and dimethyl substituents, can activate the aromatic rings towards oxidation. Strong oxidizing agents could potentially lead to the formation of phenolic or quinone-like structures. The methyl groups are also susceptible to oxidation, which could yield carboxylic acid functionalities. The amide nitrogen can also be a site for oxidation. For instance, studies on other nitrogen-containing compounds have shown that oxidation can lead to a variety of products. scispace.com Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals are known to effectively degrade various organic contaminants. researchgate.net
Thermal Stability and Decomposition Kinetics
The thermal stability of an organic compound is crucial for its safe handling and for determining its shelf-life at various temperatures. The thermal decomposition of this compound would likely proceed via the cleavage of its weakest bonds at elevated temperatures.
Studies on related compounds, such as N,N-dialkoxyamides, show that thermal decomposition can proceed through homolytic cleavage to form radical intermediates. psu.edu The thermal decomposition of these compounds was found to follow first-order kinetics with activation energies in the range of 125–135 kJ mol⁻¹. psu.edu The thermal behavior of energetic materials like 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG). semanticscholar.orgnih.gov These methods can determine key parameters like the decomposition temperature and the kinetics of decomposition. For example, the decomposition of DFTNAN was observed to be a single-step process with a peak decomposition temperature that increases with the heating rate. semanticscholar.org Similarly, studies on poly(N-phenylpropionamide) have shown multi-stage degradation processes. researchgate.net
For this compound, DSC and TG analysis would be required to determine its specific melting point, decomposition temperature range, and decomposition kinetics. The primary thermal degradation pathway is expected to be the cleavage of the amide bond.
Table 2: Hypothetical Thermal Decomposition Data for this compound
| Technique | Parameter | Predicted Observation |
|---|---|---|
| TGA | Onset of Decomposition | Expected to be a single or multi-step weight loss at elevated temperature. |
| DSC | Melting Point | A sharp endothermic peak corresponding to melting. |
Interaction with Common Solvents and Reagents: Compatibility Studies
The compatibility of this compound with various solvents and reagents is an important consideration for its synthesis, purification, and formulation.
Based on its structure, the compound is expected to be soluble in common organic solvents. In the synthesis of a structurally similar compound, N-(4-methoxyphenyl)pentanamide, solvents such as dichloromethane (B109758) (CH2Cl2), n-hexane, and ethyl acetate (B1210297) were used, suggesting good compatibility. nih.gov
Reactivity with common reagents would depend on the nature of the reagent. The amide bond can be cleaved by strong acids and bases, as discussed in the hydrolytic stability section. The aromatic rings could undergo electrophilic substitution reactions in the presence of suitable reagents. The compatibility with various reagents must be assessed on a case-by-case basis. For example, N,N-dimethylbenzamide has been shown to react with a variety of active methylene (B1212753) compounds and other reagents. researchgate.net
Prediction and Characterization of Degradation Products and Their Reactivity
Forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions are typically performed to predict and identify potential degradation products. scispace.com Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the separation, identification, and structural elucidation of these products. conicet.gov.ar
The most probable degradation pathway for this compound is the hydrolysis of the amide bond. This would result in the formation of two primary degradation products:
2,4-dimethylbenzoic acid
p-anisidine (4-methoxyaniline)
The reactivity of these degradation products would be characteristic of their respective functional groups. 2,4-dimethylbenzoic acid is a carboxylic acid and will exhibit acidic properties. p-Anisidine is an aromatic amine and will have basic properties and be susceptible to oxidation.
Table 3: Predicted Primary Degradation Products of this compound
| Degradation Pathway | Degradation Product 1 | Degradation Product 2 |
|---|
Emerging Research Avenues and Future Directions
Application of Artificial Intelligence and Machine Learning in N-(4-methoxyphenyl)-2,4-dimethylbenzamide Discovery and Optimization
Currently, there is no specific published research detailing the use of artificial intelligence (AI) or machine learning (ML) in the discovery or optimization of this compound.
In a hypothetical research context, AI and ML could be powerful tools for exploring the potential of this compound. Machine learning models, trained on large datasets of known benzamide (B126) derivatives and their biological activities, could predict the potential therapeutic targets and efficacy of this compound. Furthermore, generative AI algorithms could design novel analogs of this compound with potentially improved properties, such as enhanced target affinity or better metabolic stability. These computational approaches could significantly accelerate the preliminary stages of drug discovery by prioritizing the most promising molecular structures for synthesis and experimental testing.
Table 1: Potential AI/ML Applications in this compound Research
| AI/ML Application | Potential Objective |
|---|---|
| Target Prediction | Use deep learning models to screen this compound against a database of protein structures to identify potential biological targets. |
| Property Prediction | Employ quantitative structure-activity relationship (QSAR) models to predict physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles. |
| De Novo Design | Utilize generative adversarial networks (GANs) or recurrent neural networks (RNNs) to generate novel derivatives with optimized properties based on the core structure. |
| Synthesis Planning | Apply retrosynthesis prediction algorithms to identify efficient and cost-effective chemical pathways for synthesizing the compound and its analogs. |
Novel Delivery Systems and Formulation Strategies
A review of the literature reveals no studies focused on the development of novel delivery systems or specific formulation strategies for this compound.
The physicochemical properties of a compound are critical for designing effective drug delivery systems. For a molecule like this compound, initial research would involve characterizing its solubility, permeability, and stability. Based on these findings, various formulation strategies could be explored. For instance, if the compound exhibits poor aqueous solubility, techniques such as nano-suspensions, solid dispersions, or encapsulation within lipid-based carriers like liposomes or solid lipid nanoparticles could be investigated to enhance its bioavailability. The goal of these strategies is to improve the therapeutic efficacy by ensuring the compound can be effectively absorbed and transported to its site of action.
Multi-Omics Approaches to Elucidate Comprehensive Biological Impact
There is no evidence in the scientific literature of multi-omics studies (genomics, proteomics, metabolomics) being conducted to investigate the biological effects of this compound.
Multi-omics represents a powerful approach to understand the comprehensive biological impact of a chemical compound. If this compound were to be investigated using these methods, researchers could gain a holistic view of its mechanism of action.
Genomics could identify genetic factors that influence an individual's response to the compound.
Proteomics would reveal changes in protein expression and signaling pathways that are modulated by the compound.
Metabolomics could uncover alterations in metabolic pathways and identify biomarkers of the compound's effect.
Integrating these datasets would provide a detailed molecular signature of the compound's activity, helping to elucidate its mechanism of action and identify potential biomarkers for its effects.
Development of Advanced Biosensors and Imaging Probes Utilizing this compound
No research has been published on the development or use of this compound as a component of an advanced biosensor or imaging probe.
The structure of this compound does not inherently suggest properties for use in imaging, such as fluorescence or positron emission for PET scans. However, it could potentially serve as a scaffold for the development of such probes. For example, if the compound is found to bind with high affinity and specificity to a particular biological target (e.g., a receptor or enzyme), it could be chemically modified. This might involve attaching a fluorescent dye for use in fluorescence microscopy or chelating a radionuclide for PET imaging. Such a probe would enable researchers to visualize the distribution and concentration of the target in living systems, which is a valuable tool in both preclinical research and clinical diagnostics. An example of this approach is the development of PET probes for imaging melanin (B1238610).
Collaborative Research Frameworks and Open Science Initiatives in Benzamide Chemistry
There is no indication that this compound is currently a focus of major collaborative research frameworks or open science initiatives within the field of benzamide chemistry.
Open science initiatives and collaborative frameworks are becoming increasingly important for accelerating progress in medicinal chemistry. These initiatives often involve sharing data, chemical probes, and research findings to avoid redundancy and foster innovation. The inclusion of this compound in such a program would depend on it being identified as a compound of significant interest, for instance, as a potent modulator of a novel biological target. Should this occur, its inclusion in an open science project would allow researchers from around the world to study the compound, share their results, and collectively advance the understanding of its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-2,4-dimethylbenzamide?
The synthesis typically involves coupling 2,4-dimethylbenzoic acid with 4-methoxyaniline using carbodiimide-based coupling agents. For analogous benzamides, reactions are conducted with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen **. Key steps include:
- Activation of the carboxylic acid with DCC.
- Nucleophilic acyl substitution by the amine.
- Purification via recrystallization or column chromatography. Example yield optimization: Adjusting stoichiometric ratios (1:1.2 acid:amine) and reaction time (12–24 hrs) improves efficiency .
Q. Which spectroscopic methods are used to characterize this compound?
Core techniques include:
- IR spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
- ¹H-NMR : Identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by dimethyl groups) .
- Elemental analysis : Validates molecular formula (C₁₆H₁₇NO₂) with <0.3% deviation .
Q. What are the primary solubility and stability considerations for this compound?
- Solubility : Lipophilic due to aromatic and methoxy groups; soluble in DMSO, DMF, and dichloromethane. Poor aqueous solubility necessitates use of co-solvents (e.g., 10% DMSO in buffer) for biological assays .
- Stability : Stable at room temperature in inert atmospheres. Hydrolysis risk under acidic/basic conditions (pH <3 or >10) requires pH-controlled storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Systematic optimization involves:
- Catalyst screening : DMAP vs. HOBt for reduced side products .
- Solvent effects : Polar aprotic solvents (DMF) enhance reaction rates over dichloromethane .
- Temperature control : Reactions at 0–5°C minimize decomposition . Example data from analogous reactions:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCC/DMAP in DMF | 85 | 98 |
| DCC/HOBt in DCM | 72 | 95 |
| Room temperature | 65 | 90 |
Q. How can contradictory bioactivity data in cell-based assays be resolved?
Discrepancies may arise from assay conditions or off-target effects. Methodological approaches include:
- Orthogonal assays : Validate results using fluorometric vs. colorimetric readouts .
- Dose-response curves : Ensure linearity (R² >0.95) and calculate EC₅₀/IC₅₀ values .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to confirm target binding poses . Example: A study on similar benzamides resolved conflicting cytotoxicity data by correlating fluorescence intensity (λex 340 nm, λem 380 nm) with cell viability .
Q. What advanced analytical methods quantify this compound in complex matrices?
Spectrofluorometry is highly sensitive for trace analysis. Optimal parameters from analogous studies:
- pH 5.0 : Maximizes fluorescence intensity .
- Temperature : 25°C for stability .
| Parameter | Value |
|---|---|
| LOD | 0.269 mg/L |
| LOQ | 0.898 mg/L |
| RSD% | 1.369 |
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- Free energy calculations : Use MM-PBSA to estimate binding affinities (ΔG < -7 kcal/mol suggests strong interaction) . Example: A benzamide analog showed selective kinase inhibition via hydrogen bonding with catalytic lysine residues, validated by SPR (KD = 12 nM) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to control assays) .
- Batch variability testing : Ensure compound purity (>98% by HPLC) and exclude degradation products . Case study: Variability in antifungal activity of a thiazole benzamide was traced to differences in solvent (DMSO vs. ethanol), altering membrane permeability .
Methodological Recommendations
- Synthesis : Use DCC/DMAP in DMF at 0°C for high yields .
- Characterization : Combine ¹H-NMR and elemental analysis for structural validation .
- Bioassays : Include spectrofluorometric controls to mitigate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
